molecular formula C7H9NO B1587072 (3-Methylpyridin-4-yl)methanol CAS No. 38070-73-4

(3-Methylpyridin-4-yl)methanol

Cat. No. B1587072
CAS RN: 38070-73-4
M. Wt: 123.15 g/mol
InChI Key: MWWCRZWOTAOLEX-UHFFFAOYSA-N
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Description

“(3-Methylpyridin-4-yl)methanol” is a chemical compound that belongs to the family of pyridine derivatives. It has a molecular weight of 123.15 g/mol .

Scientific Research Applications

1. Hydrogen-Bonded Supramolecular Architectures

(3-Methylpyridin-4-yl)methanol and its derivatives have been studied for their role in forming hydrogen-bonded supramolecular structures. For instance, the methanolysis of N-(methylpyridin-2-yl)-2-cyanoguanidine in the presence of copper(II) chloride or bromide leads to the formation of compounds that demonstrate interesting crystal engineering depending on hydrogen-bonding interactions. These interactions are significant for understanding the assembly of complex molecular structures (Suksangpanya et al., 2004).

2. Synthesis and Structural Characterization

The compound has been a subject of interest in synthesis and structural characterization studies. For example, research on 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, formed from a condensation reaction of (6-methylpyridin-2-yl)methanol, has provided insights into its molecular structure and the stability provided by intramolecular hydrogen bonds (Percino et al., 2005).

3. Catalytic Activity in Methanolysis

The catalytic activities of derivatives of (3-Methylpyridin-4-yl)methanol in methanolysis processes have been explored. This includes studies on carbonylrhodium complexes of pyridine ligands and their efficacy in the carbonylation of methanol (Kumari et al., 2002).

4. Methanol Utilization in Chemical Synthesis

Research has shown that methanol, often utilized with derivatives of (3-Methylpyridin-4-yl)methanol, is a significant component in chemical synthesis. It serves as a hydrogen source and C1 synthon in various reactions, highlighting its importance in organic synthesis and energy technologies (Sarki et al., 2021).

5. Biological Conversion of Methanol

Methanol and its related compounds play a role in the biological conversion of methanol to chemicals and fuels. This includes the engineering of methylotrophic bacteria for converting methanol to metabolites, illustrating methanol's potential as a substrate for biological production (Whitaker et al., 2017).

properties

IUPAC Name

(3-methylpyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-8-3-2-7(6)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWCRZWOTAOLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363801
Record name (3-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpyridin-4-yl)methanol

CAS RN

38070-73-4
Record name (3-methylpyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylpyridin-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MT Bilodeau, AE Balitza, TJ Koester… - Journal of medicinal …, 2004 - ACS Publications
A series of N-(1,3-thiazol-2-yl)pyridin-2-amine KDR kinase inhibitors have been developed that possess optimal properties. Compounds have been discovered that exhibit excellent in …
Number of citations: 65 pubs.acs.org
KL Desmond, A Lindberg, A Garcia, J Tong… - Molecular …, 2023 - hindawi.com
[ 18 F]SynVesT-1 is a PET radiopharmaceutical that binds to the synaptic vesicle protein 2A (SV2A) and serves as a biomarker of synaptic density with widespread clinical research …
Number of citations: 2 www.hindawi.com
H McErlain, EB McLean, TEF Morgan… - The Journal of …, 2022 - ACS Publications
Heterocyclic nonacetamide ligands are used as positron emission tomography (PET) imaging agents of the synaptic vesicle glycoprotein 2A (SV2A), with potential applications in the …
Number of citations: 1 pubs.acs.org
A Franzen - 2020 - search.proquest.com
This work includes the design and synthesis of an allosteric LRRK2 inhibitor series with the intention of improving physicochemical properties, such as solubility, permeability, and PFI. …
Number of citations: 0 search.proquest.com
JS Scott, AM Birch, KJ Brocklehurst… - Journal of Medicinal …, 2012 - ACS Publications
G protein coupled receptor 119 (GPR119) is viewed as an attractive target for the treatment of type 2 diabetes and other elements of the metabolic syndrome. During a program toward …
Number of citations: 73 pubs.acs.org

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